molecular formula C9H7F3O3 B6305324 3-(Difluoromethoxy)-4-fluoro-5-methylbenzoic acid CAS No. 2092570-52-8

3-(Difluoromethoxy)-4-fluoro-5-methylbenzoic acid

Cat. No.: B6305324
CAS No.: 2092570-52-8
M. Wt: 220.14 g/mol
InChI Key: PIMVGVJILPQLAM-UHFFFAOYSA-N
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Description

3-(Difluoromethoxy)-4-fluoro-5-methylbenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of difluoromethoxy, fluoro, and methyl substituents on the benzene ring

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethoxy)-4-fluoro-5-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups on the benzene ring.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce a variety of substituted benzoic acid derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Difluoromethoxy)-4-fluoro-5-methylbenzoic acid is unique due to its specific combination of difluoromethoxy, fluoro, and methyl substituents, which confer distinct chemical and biological properties. Its ability to participate in a variety of chemical reactions and its potential therapeutic applications make it a valuable compound for research and development.

Properties

IUPAC Name

3-(difluoromethoxy)-4-fluoro-5-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O3/c1-4-2-5(8(13)14)3-6(7(4)10)15-9(11)12/h2-3,9H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIMVGVJILPQLAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)OC(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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